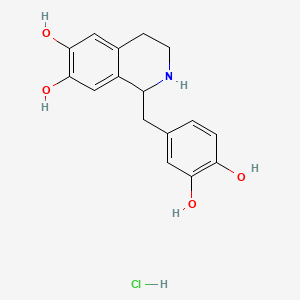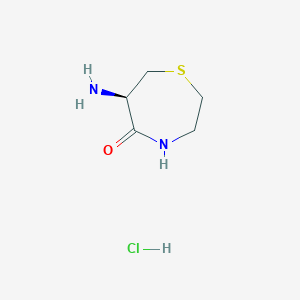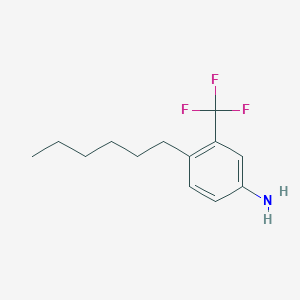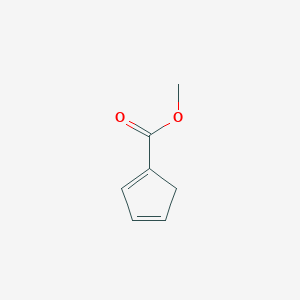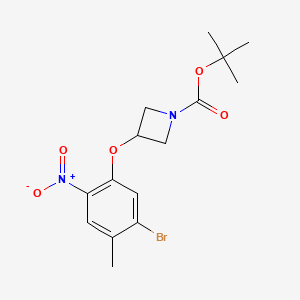
tert-Butyl 3-(5-bromo-4-methyl-2-nitrophenoxy)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-(5-bromo-4-methyl-2-nitrophenoxy)azetidine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a brominated aromatic ring, and an azetidine ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(5-bromo-4-methyl-2-nitrophenoxy)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Azetidine Ring: This step involves the cyclization of an appropriate precursor to form the azetidine ring.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol to form the tert-butyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 3-(5-bromo-4-methyl-2-nitrophenoxy)azetidine-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group on the aromatic ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Nitration: Concentrated nitric and sulfuric acids.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of the corresponding amine derivative.
Oxidation: Formation of the corresponding carboxylic acid derivative.
Aplicaciones Científicas De Investigación
tert-Butyl 3-(5-bromo-4-methyl-2-nitrophenoxy)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the synthesis of new therapeutic agents.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-(5-bromo-4-methyl-2-nitrophenoxy)azetidine-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine, nitro, and azetidine groups can influence its binding affinity and specificity for these targets. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 3-(4-methyl-2-nitrophenoxy)azetidine-1-carboxylate: Similar structure but lacks the bromine atom.
tert-Butyl 3-(5-bromo-2-nitrophenoxy)azetidine-1-carboxylate: Similar structure but lacks the methyl group.
tert-Butyl 3-(5-bromo-4-methylphenoxy)azetidine-1-carboxylate: Similar structure but lacks the nitro group.
Uniqueness
tert-Butyl 3-(5-bromo-4-methyl-2-nitrophenoxy)azetidine-1-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom allows for further functionalization through substitution reactions, while the nitro group can be reduced to an amine, providing additional versatility in chemical synthesis. The azetidine ring adds rigidity to the molecule, influencing its three-dimensional structure and potentially its interaction with biological targets.
Propiedades
Fórmula molecular |
C15H19BrN2O5 |
|---|---|
Peso molecular |
387.23 g/mol |
Nombre IUPAC |
tert-butyl 3-(5-bromo-4-methyl-2-nitrophenoxy)azetidine-1-carboxylate |
InChI |
InChI=1S/C15H19BrN2O5/c1-9-5-12(18(20)21)13(6-11(9)16)22-10-7-17(8-10)14(19)23-15(2,3)4/h5-6,10H,7-8H2,1-4H3 |
Clave InChI |
QZUJOZVJXOKFFK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1Br)OC2CN(C2)C(=O)OC(C)(C)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


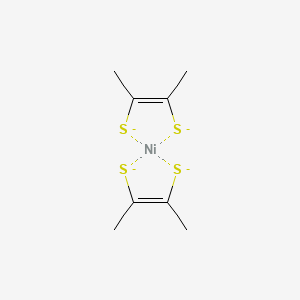
![2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide](/img/structure/B13733500.png)

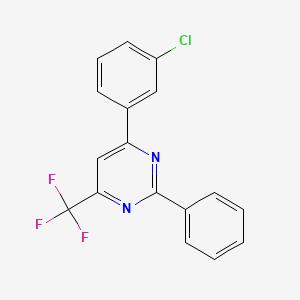
![1-(2-Chloroethyl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B13733520.png)
